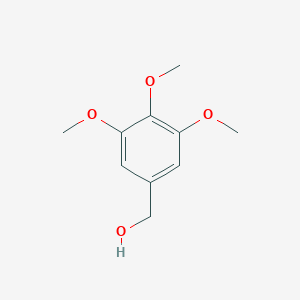

3,4,5-Trimethoxybenzyl alcohol

Overview

Description

3,4,5-Trimethoxybenzyl alcohol (CAS 7310-30-1) is a phenolic derivative characterized by a benzyl alcohol core substituted with methoxy groups at the 3-, 4-, and 5-positions. It has been isolated from natural sources, such as the stem barks of Rhizophora apiculata , and is synthesized via reduction of 3,4,5-trimethoxybenzoic acid using LiAlH4 or catalytic hydrogenation . Its primary applications include:

- Pharmaceutical conjugation: Enhancing the anti-inflammatory activity of NSAIDs (e.g., ibuprofen, ketoprofen) through esterification, which increases lipophilicity and COX-2 selectivity .

- Organic synthesis: Serving as a precursor for aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) via oxidation and as a substrate in biocatalytic reactions .

Preparation Methods

Sodium Borohydride Reduction of 3,4,5-Trimethoxybenzaldehyde

The most straightforward and widely used method for synthesizing 3,4,5-trimethoxybenzyl alcohol involves the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride (NaBH₄). This approach is favored for its simplicity, high yield, and scalability.

Reaction Mechanism

The reduction proceeds via nucleophilic attack by hydride ions (H⁻) from NaBH₄ on the carbonyl carbon of the aldehyde. The methoxy groups at the 3-, 4-, and 5-positions stabilize the intermediate alkoxide, which is subsequently protonated to yield the alcohol .

Procedure and Conditions

A typical protocol involves dissolving 3,4,5-trimethoxybenzaldehyde in methanol and cooling the solution to 0°C. NaBH₄ is added gradually to prevent exothermic side reactions. After stirring at room temperature for 4 hours, the mixture is quenched with dilute hydrochloric acid, evaporated, and extracted with dichloromethane. The organic layer is dried and concentrated to isolate the product .

Optimization Data

Key parameters influencing yield include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0°C → 20°C (ramp) | Minimizes side reactions |

| Molar Ratio (Aldehyde:NaBH₄) | 1:1.2 | Ensures complete reduction |

| Solvent | Methanol | Stabilizes NaBH₄ |

For example, reducing 19.10 g (97.3 mmol) of 3,4,5-trimethoxybenzaldehyde with 2.39 g (63.2 mmol) of NaBH₄ in 150 mL methanol yields 18.2 g (94%) of the alcohol .

Alternative Synthesis from Para-Cresol

When 3,4,5-trimethoxybenzaldehyde is unavailable, a multi-step synthesis starting from para-cresol offers an alternative route. This method involves bromination, methoxylation, and reduction.

Step 1: Bromination of Para-Cresol

Para-cresol is treated with bromine in carbon tetrachloride to introduce bromine atoms at the 3- and 5-positions. Addition of water under reflux conditions hydrolyzes the intermediate to form 3,5-dibromo-4-hydroxybenzaldehyde .

Step 2: Methoxylation

The dibrominated aldehyde undergoes nucleophilic substitution with sodium methoxide in the presence of a cuprous chloride catalyst. Subsequent treatment with dimethyl sulfate replaces the hydroxyl group with a methoxy group, yielding 3,4,5-trimethoxybenzaldehyde .

Challenges

-

Side Reactions : Bromination may over-substitute the aromatic ring.

-

Purification : Intermediate dibromo compounds require careful recrystallization.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield (%) | Complexity | Cost Efficiency |

|---|---|---|---|---|---|

| NaBH₄ Reduction | Aldehyde | 1 | 93–95 | Low | High |

| Para-Cresol Route | Para-Cresol | 3 | ~60–70* | High | Moderate |

*Estimated based on analogous reactions.

The NaBH₄ method is superior for industrial applications due to its simplicity and near-quantitative yields. In contrast, the para-cresol route is reserved for scenarios where aldehyde precursors are inaccessible.

Scientific Research Applications

Pharmaceutical Development

3,4,5-Trimethoxybenzyl alcohol is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been linked to potential neuroprotective properties, making it valuable in developing treatments for neurological disorders.

- Case Study : A study published in Molecules explored the enhancement of anti-inflammatory activity by conjugating this compound with non-steroidal anti-inflammatory drugs (NSAIDs). The derivatives demonstrated improved efficacy in reducing inflammation in vivo, suggesting that this compound can enhance the therapeutic effects of existing medications .

Cosmetic Formulations

The compound is widely used in cosmetic products due to its antioxidant properties. It helps protect the skin from oxidative stress and contributes to overall skin health.

- Application : In skincare formulations, this compound acts as a stabilizer and active ingredient that enhances the product's effectiveness against environmental damage .

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is utilized to create specific flavor profiles and fragrances. Its pleasant scent enhances the sensory experience of food products and perfumes.

- Usage Example : The compound's incorporation into various formulations allows manufacturers to develop unique aromatic blends that appeal to consumers .

Research in Natural Products

This compound is also studied for its potential therapeutic effects derived from natural sources. It plays a role in herbal medicine and natural product chemistry.

- Research Insight : Studies have indicated that compounds similar to this compound exhibit various biological activities, including anti-cancer and anti-inflammatory effects. This positions it as a candidate for further exploration in natural product research .

Polymer Chemistry

In polymer chemistry, this compound can be utilized to develop specialty polymers that offer unique properties enhancing material performance.

- Application : Its chemical structure allows for modifications that can lead to improved durability and functionality in polymer-based products .

Comprehensive Data Table

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxybenzyl alcohol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its oxidation to 3,4,5-trimethoxybenzaldehyde . This oxidation process is crucial in metabolic pathways and can influence cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and number (Table 1):

Substituent Impact :

- Methoxy groups : Electron-donating, increase lipophilicity, and steric bulk. The 3,4,5-trimethoxy configuration enhances COX-2 selectivity in NSAID conjugates .

- Hydroxyl groups : Increase polarity and hydrogen-bonding capacity (e.g., vanillyl alcohol’s antioxidant activity ).

- Fluorine atoms : Electron-withdrawing, reduce basicity, and improve metabolic stability (e.g., 3,4,5-trifluorobenzyl alcohol’s use in synthetic chemistry ).

Chemical Reactivity

- Oxidation: MnO₂ oxidizes this compound to 3,4,5-trimethoxybenzaldehyde with 71% yield . Piperonyl alcohol (3,4-methylenedioxy) oxidizes to piperonal under similar conditions .

- Catalytic Size Selectivity : JUC-566, a covalent organic framework catalyst, achieved only 5% oxidation of this compound due to its large molecular size (1.0 × 1.1 nm vs. 0.9 nm pore size). Smaller substrates like 4-methoxybenzyl alcohol showed higher conversion .

Physical Properties

- Solubility : this compound is less water-soluble than fluorinated analogs (e.g., 3,4,5-trifluorobenzyl alcohol, 100 g/L solubility ), reflecting methoxy groups’ hydrophobic nature.

- Melting Point : Derivatives with hydroxyl groups (e.g., 3-hydroxybenzyl alcohol, 69–72°C ) have higher melting points than methoxy-substituted analogs due to hydrogen bonding.

Biological Activity

3,4,5-Trimethoxybenzyl alcohol (TMB) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₀H₁₄O₄

- Molecular Weight : 198.22 g/mol

- Boiling Point : 228 °C (25 mmHg)

- Melting Point : 36–38 °C

- Density : 1.199 g/cm³

- CAS Number : 3840-31-1

- Purity : ≥98% .

Synthesis

The synthesis of TMB typically involves the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride in methanol. The process is characterized by its simplicity and high yield, making it suitable for industrial production. The reaction conditions include stirring at room temperature and adjusting the pH to 8–9 during the extraction process .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of TMB. In a study examining its derivatives, TMB was esterified with amino acids and tested for anti-inflammatory activity in vivo using a carrageenan-induced rat paw edema model. The results demonstrated that these derivatives exhibited significantly enhanced anti-inflammatory effects compared to their parent non-steroidal anti-inflammatory drugs (NSAIDs). For instance:

- Ibuprofen Derivative : Reduced edema by 67%

- Ketoprofen Derivative : Reduced edema by 91%

These compounds showed greater inhibition of cyclooxygenase (COX) enzymes compared to the original NSAIDs .

Antitumor Activity

TMB is also noted for its potential antitumor properties. It serves as an intermediate in synthesizing polyhydroxystilbene compounds, which have been associated with anticancer activities. The structural characteristics of TMB contribute to its ability to interact with cellular targets involved in tumor progression .

Antioxidant Activity

While TMB exhibits some antioxidant properties due to its phenolic structure, studies indicate that its effectiveness against lipid peroxidation is limited. This may be attributed to the reduced accessibility of the active phenolic group to lipid substrates .

Table 1: Summary of Biological Activities of TMB Derivatives

Chemical Reactions Analysis

Oxidation to 3,4,5-Trimethoxybenzaldehyde

TMB alcohol undergoes oxidation to form 3,4,5-trimethoxybenzaldehyde (TMB aldehyde), a critical precursor in drug synthesis.

Reaction Conditions and Mechanisms

-

Oxidizing Agents : Sodium hypochlorite (NaOCl) with a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is effective .

-

Solvents : Chloroform or dichloromethane.

-

Temperature : 60°C (oil bath).

-

Mechanism : Hypochlorite acts as the oxidizing agent via a two-phase system, with the PTC facilitating ion transfer between phases .

Experimental Data

| Substrate (g) | NaOCl (ml) | PTC (g) | Yield (%) | Source |

|---|---|---|---|---|

| 3.26 | 120 | 0.5 | 95 | |

| 8.18 | 240 | 2.05 | 93.5 |

Reaction Conditions

-

Solvent : Methanol.

-

Molar Ratio : TMB aldehyde : NaBH₄ = 4–8:1 (w/w).

Yield Optimization

| TMB Aldehyde (g) | NaBH₄ (g) | Methanol (ml) | Yield (%) | Source |

|---|---|---|---|---|

| 2.729 | 0.459 | 20 | 95 | |

| 19.10 | 2.39 | 150 | 94 |

Formation of 3,4,5-Trimethoxybenzyl Chloride

TMB alcohol reacts with thionyl chloride (SOCl₂) to yield the corresponding benzyl chloride, a key intermediate for further functionalization .

Mechanism

-

Protonation : Alcohol’s hydroxyl group is protonated by SOCl₂.

-

Nucleophilic Substitution : Chloride ion displaces the leaving group (H₂O) via an Sₙ2 mechanism .

Protection as Silyl Ethers

TMB alcohol can be protected using trialkylsilyl chlorides (e.g., TMSCl) in the presence of a base, forming stable silyl ethers for use in multi-step syntheses .

Deprotection

Biological Activity and Derivatives

TMB alcohol derivatives exhibit pharmacological relevance:

-

NP078585 : A calcium channel inhibitor incorporating TMB alcohol attenuates ethanol intoxication and reduces alcohol-seeking behavior in preclinical models .

¹H NMR Data

| Signal (ppm) | Integration | Assignment | Source |

|---|---|---|---|

| 4.57 | 2H | Benzyl CH₂OH | |

| 3.80–3.85 | 9H | Methoxy (OCH₃) | |

| 6.55 | 2H | Aromatic protons |

Mass Spectrometry

Comparative Reactivity

| Reaction Type | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Oxidation (NaOCl/PTC) | 60°C, chloroform, 1–2 hrs | 93–95 | NaCl, H₂O |

| Reduction (NaBH₄) | Methanol, RT, pH 8–9 | 93–95 | Boric acid |

| Chlorination (SOCl₂) | Reflux, anhydrous conditions | 85–90 | SO₂, HCl |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4,5-trimethoxybenzyl alcohol in laboratory settings?

The most common method involves reducing the corresponding ester (e.g., ethyl 3,4,5-triethoxybenzoate) using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). After refluxing for 24 hours, excess LAH is quenched with isopropanol (IPA), followed by NaOH treatment to precipitate aluminum oxides. The product is purified via vacuum distillation, yielding ~51% (8.6 g from 16.9 g ester) . Alternatively, bromination of this compound with phosphorus tribromide (PBr₃) at −10°C produces 3,4,5-trimethoxybenzyl bromide, which can be further purified by column chromatography .

Q. How is this compound characterized for structural confirmation?

Key techniques include:

- Infrared (IR) spectroscopy : Absence of ester carbonyl peaks (~1700 cm⁻¹) confirms reduction to the alcohol .

- NMR spectroscopy : ¹H NMR reveals methoxy (-OCH₃) protons as singlets (δ 3.7–3.9 ppm) and benzyl alcohol protons (CH₂OH) as a singlet near δ 4.5 ppm.

- Melting point analysis : Pure this compound crystallizes with a melting point of 29–30°C .

Advanced Research Questions

Q. How does this compound behave in size-selective catalytic systems?

In radical covalent organic frameworks (COFs) like JUC-566, the compound’s large molecular dimension (1.0 × 1.1 nm) limits diffusion through the framework’s pores (~0.9 nm). This results in low catalytic conversion (5% in 60 minutes) compared to smaller substrates. Control experiments with TEMPO (a homogeneous catalyst) achieve 99% conversion in 20 minutes, highlighting the role of pore size in selectivity .

Q. What strategies optimize the synthesis of this compound for higher yields?

- Solvent selection : THF is preferred for LAH reductions due to its inertness and ability to dissolve polar intermediates.

- Temperature control : Maintaining −10°C during bromination minimizes side reactions .

- Purification : Distillation under reduced pressure (120–140°C) removes low-boiling impurities, while recrystallization from hexane enhances purity .

Q. How can researchers resolve discrepancies in catalytic performance data for this compound?

Contradictions in catalytic efficiency (e.g., low conversion in COFs vs. high conversion with TEMPO) are resolved by:

- Substrate size analysis : Compare molecular dimensions with catalyst pore sizes using computational tools (e.g., DFT).

- Control experiments : Test homogeneous catalysts to isolate pore effects .

- Kinetic studies : Monitor reaction progress over time to identify diffusion limitations .

Q. What advanced analytical methods ensure purity in this compound derivatives?

Properties

IUPAC Name |

(3,4,5-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHLRCUCFDXGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191742 | |

| Record name | 3,4,5-Trimethoxybenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [Alfa Aesar MSDS] | |

| Record name | 3,4,5-Trimethoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3840-31-1 | |

| Record name | 3,4,5-Trimethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3840-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3840-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxybenzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZYLIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDV94PFP33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.